molecular formula C8H13N2O5P B14644425 2-(Phosphonomethylamino)acetic acid;pyridine CAS No. 55024-48-1

2-(Phosphonomethylamino)acetic acid;pyridine

Katalognummer: B14644425
CAS-Nummer: 55024-48-1
Molekulargewicht: 248.17 g/mol
InChI-Schlüssel: JWLOLVQUOXPBMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phosphonomethylamino)acetic acid; pyridine is a compound that combines the properties of both phosphonomethylaminoacetic acid and pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phosphonomethylamino)acetic acid; pyridine can be achieved through several methods. One common approach involves the reaction of phosphonomethylamine with glycine in the presence of pyridine as a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phosphonomethylamino)acetic acid; pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Phosphonomethylamino)acetic acid; pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Phosphonomethylamino)acetic acid; pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Phosphonomethylamino)acetic acid; pyridine is unique due to its combination of phosphonomethylamino and pyridine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

55024-48-1

Molekularformel

C8H13N2O5P

Molekulargewicht

248.17 g/mol

IUPAC-Name

2-(phosphonomethylamino)acetic acid;pyridine

InChI

InChI=1S/C5H5N.C3H8NO5P/c1-2-4-6-5-3-1;5-3(6)1-4-2-10(7,8)9/h1-5H;4H,1-2H2,(H,5,6)(H2,7,8,9)

InChI-Schlüssel

JWLOLVQUOXPBMG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC=C1.C(C(=O)O)NCP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.